1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE
Overview
Description
1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety separately. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the indole moiety can be prepared via Fischer indole synthesis or other suitable methods.
The key step involves the coupling of the 2-fluorobenzoyl group with the piperidine ring, followed by the attachment of the indole moiety. This can be achieved through various coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to certain targets, while the piperidine and indole moieties contribute to the overall bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]azepane
- 1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-2-methylpiperidine
- 4-(4-Fluorobenzoyl)piperidine
Uniqueness
1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups and structural features. The presence of both the indole and piperidine rings, along with the fluorobenzoyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(2-fluorobenzoyl)piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-18-7-3-2-6-17(18)21(26)23-12-9-16(10-13-23)20(25)24-14-11-15-5-1-4-8-19(15)24/h1-8,16H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNOYWDMOAICPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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